Specific Scientific Field: The specific scientific field for this application is Pharmacology .
Comprehensive and Detailed Summary of the Application: PF-04457845 is a potent, orally active, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme involved in the degradation of the endocannabinoid anandamide . The endocannabinoid system is a target for therapeutic pain relief . Pharmacological blockade of FAAH has emerged as a potentially attractive strategy for augmenting endocannabinoid signaling and retaining the beneficial effects of cannabinoid receptor activation, while avoiding the undesirable side effects, such as weight gain and impairments in cognition and motor control, observed with direct cannabinoid receptor 1 agonists .
Detailed Description of the Methods of Application or Experimental Procedures: Mechanistic studies confirm that PF-04457845 is a time-dependent, covalent FAAH inhibitor that carbamylates FAAH’s catalytic serine nucleophile . PF-04457845 inhibits human FAAH with high potency (kinact/Ki = 40,300 M−1s−1; IC50 = 7.2 nM) and is exquisitely selective in vivo as determined by activity-based protein profiling .
Thorough Summary of the Results or Outcomes Obtained: Oral administration of PF-04457845 produced potent antinociceptive effects in both inflammatory [complete Freund’s adjuvant (CFA)] and noninflammatory (monosodium iodoacetate) pain models in rats, with a minimum effective dose of 0.1 mg/kg (CFA model) . PF-04457845 displayed a long duration of action as a single oral administration at 1 mg/kg showed in vivo efficacy for 24 h with a concomitant near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in brain . Significantly, PF-04457845-treated mice at 10 mg/kg elicited no effect in motility, catalepsy, and body temperature .
PF-04457845, also known as Redafamdastat, is a highly potent and selective inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids. Its chemical formula is C₃₃H₂₀F₃N₅O₂, with a molar mass of 455.441 g/mol. The compound exhibits a unique mechanism of action by covalently modifying the active-site serine nucleophile of fatty acid amide hydrolase, leading to its irreversible inhibition . This compound was initially developed by Jazz Pharmaceuticals for potential therapeutic applications in conditions such as pain management, post-traumatic stress disorder, and alcohol dependence .
PF-04457845 has demonstrated significant biological activity in various preclinical and clinical studies. Its IC₅₀ value for inhibiting fatty acid amide hydrolase is approximately 7.2 nM, indicating high potency . In animal models, PF-04457845 has shown analgesic and anti-inflammatory effects comparable to those of established nonsteroidal anti-inflammatory drugs like naproxen. It has also been evaluated for its efficacy in reducing symptoms associated with cannabis withdrawal syndrome .
PF-04457845 has been explored for various therapeutic applications due to its ability to modulate endocannabinoid levels. Notable areas include:
Despite its promise, development was discontinued in December 2023 due to insufficient efficacy in clinical trials .
Several compounds share structural and functional similarities with PF-04457845, primarily as inhibitors of fatty acid amide hydrolase or related enzymes. Here are some notable examples:
Compound Name | Type | IC₅₀ (nM) | Unique Features |
---|---|---|---|
OL-135 | Reversible FAAH Inhibitor | ~10 | Forms enzyme-stabilized hemiketal |
URB597 | Irreversible FAAH Inhibitor | ~20 | Carbamylation mechanism similar to PF-04457845 |
PF-3845 | Piperidine/Piperazine Urea Inhibitor | ~15 | Exhibits selectivity towards human FAAH |
PF-04457845 stands out due to its high selectivity and irreversible binding mechanism compared to these other compounds, making it a unique candidate for therapeutic applications targeting endocannabinoid modulation .